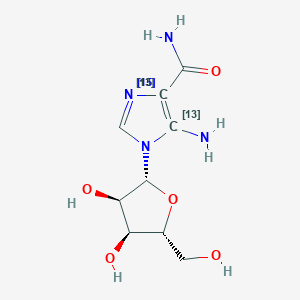

5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N: is a stable isotope-labeled compound used in various scientific research applications. This compound is a derivative of 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, commonly known as AICAR. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in metabolic studies and tracer experiments.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure. The general synthetic route includes:

Starting Materials: The synthesis begins with commercially available precursors labeled with carbon-13 and nitrogen-15.

Formation of Imidazole Ring: The imidazole ring is formed through a series of condensation reactions involving the labeled precursors.

Ribofuranosylation: The ribofuranosyl group is introduced through glycosylation reactions, attaching the labeled imidazole ring to the ribose sugar.

Purification: The final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of labeled precursors are used to scale up the synthesis.

Automated Processes: Automated synthesis and purification systems are employed to enhance efficiency and consistency.

Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and chemical integrity of the final product.

化学反应分析

Types of Reactions

5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the imidazole ring to its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the imidazole ring, such as carboxylic acids, amines, and thiols, depending on the specific reaction conditions and reagents used.

科学研究应用

5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N has a wide range of scientific research applications:

Metabolic Studies: The labeled compound is used as a tracer in metabolic studies to track biochemical pathways and fluxes.

Enzyme Activity Assays: It is employed in assays to study the activity of enzymes involved in purine biosynthesis.

Drug Development: The compound is used in the development and testing of new drugs targeting metabolic pathways.

Cell Signaling Research: It helps in understanding the role of AMP-activated protein kinase (AMPK) in cellular signaling and energy homeostasis.

Cancer Research: The compound is used to investigate the effects of AMPK activation on cancer cell metabolism and proliferation.

作用机制

The mechanism of action of 5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N involves its conversion to the monophosphorylated form, which mimics adenosine monophosphate (AMP). This leads to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The activation of AMPK results in:

Increased Glucose Uptake: Enhanced glucose uptake in skeletal muscle and heart tissues.

Fatty Acid Oxidation: Stimulation of fatty acid oxidation in liver and muscle cells.

Inhibition of Lipogenesis: Suppression of fatty acid and cholesterol synthesis.

Cellular Stress Response: Activation of pathways involved in cellular stress response and autophagy.

相似化合物的比较

Similar Compounds

5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR): The non-labeled version of the compound, widely used in metabolic research.

Acadesine: Another AMPK activator used in the treatment of acute lymphoblastic leukemia and other disorders.

Metformin: A widely used antidiabetic drug that also activates AMPK.

Uniqueness

The uniqueness of 5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N lies in its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool for researchers studying complex biochemical pathways and developing new therapeutic strategies.

生物活性

5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside-13C2,15N, commonly known as AICAR-13C2,15N, is an isotopically labeled derivative of AICAR. This compound has garnered attention in various fields of biomedical research due to its role in metabolic pathways and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including detailed research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₇¹³C₂H₁₄N₃¹⁵NO₅ |

| CAS Number | 1609374-70-0 |

| Purity | ≥95% |

| Solubility | Slightly soluble in water; very slightly in DMSO and methanol |

| Appearance | White to light red solid |

AICAR acts primarily through the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. By mimicking the effects of AMP, AICAR activates AMPK, leading to various downstream effects:

- Inhibition of mTOR Pathway : AICAR has been shown to suppress mTOR complex 1 (mTORC1) activity while also stimulating mTOR complex 2 (mTORC2), which can lead to apoptosis in cancer cells when combined with rapamycin .

- Enhancement of Metabolic Processes : In metabolic studies, AICAR has been associated with increased endurance in sedentary mice and has demonstrated antiproliferative effects on various cell types .

Case Study: Cancer Treatment

A study investigated the combination of AICAR with rapamycin in human cancer cells. The findings indicated that AICAR enhances the cytotoxic effects of rapamycin at clinically tolerable doses by sensitizing mTORC2 to rapamycin, thus promoting apoptosis . This combination therapy represents a promising avenue for improving cancer treatment outcomes.

Case Study: Ocular Surface Inflammation

In a mouse model of experimental dry eye disease (EDE), topical application of AICAR significantly improved clinical parameters such as tear volume and tear film break-up time. The study demonstrated that a concentration of 0.01% AICAR resulted in a marked reduction in inflammatory markers compared to controls, suggesting its potential as a therapeutic agent for dry eye disease .

Summary of Biological Activities

The biological activities of AICAR can be summarized as follows:

- Metabolic Regulation : Activates AMPK, leading to enhanced fat utilization and suppression of lipogenic signaling.

- Cancer Therapy : Enhances the efficacy of mTOR inhibitors like rapamycin, promoting apoptosis in cancer cells.

- Anti-inflammatory Effects : Reduces inflammation markers in ocular diseases, indicating potential therapeutic use in inflammatory conditions.

属性

分子式 |

C9H14N4O5 |

|---|---|

分子量 |

261.21 g/mol |

IUPAC 名称 |

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](4,5-13C2,315N)imidazole-4-carboxamide |

InChI |

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1/i4+1,7+1,12+1 |

InChI 键 |

RTRQQBHATOEIAF-CKEXIXISSA-N |

手性 SMILES |

C1=[15N][13C](=[13C](N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N |

规范 SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。